![molecular formula C24H22N4O5 B2757544 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-57-9](/img/structure/B2757544.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) focused on the synthesis of novel derivatives related to the specified compound, which exhibited significant anti-inflammatory activities. These derivatives were synthesized by integrating phenyl and benzofuran substitutions, showing promise in anti-inflammatory applications (Sunder & Maleraju, 2013).
Pharmacological Evaluation for Toxicity and Tumor Inhibition
Another study by Faheem (2018) delved into the computational and pharmacological potential of heterocyclic derivatives, including evaluations for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlighted the versatility of compounds within this chemical class, underscoring their potential in drug development for various therapeutic applications (Faheem, 2018).
Antioxidant Activity and Coordination Complexes
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives to study the effect of hydrogen bonding on self-assembly processes and their antioxidant activities. The study illustrates the importance of structural modification in enhancing biological activities and offers insights into the synthesis of compounds with improved medicinal properties (Chkirate et al., 2019).
Antimicrobial Activities
Saravanan et al. (2010) explored the synthesis of novel thiazole derivatives incorporating pyrazole moieties, which demonstrated significant antimicrobial activities. This research highlights the potential of such compounds in addressing bacterial and fungal infections, showcasing the broad applicability of these chemical structures in developing new antimicrobial agents (Saravanan et al., 2010).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-2-31-18-6-3-16(4-7-18)19-14-20-24(30)27(9-10-28(20)26-19)15-23(29)25-17-5-8-21-22(13-17)33-12-11-32-21/h3-10,13-14H,2,11-12,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFASHJDWMSPYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
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